molecular formula C18H21FN2O2S B4684456 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine

1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine

Cat. No. B4684456
M. Wt: 348.4 g/mol
InChI Key: XRLYLYQGBWCHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine, also known as BFPP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been widely used in scientific research for its unique properties. BFPP is a potent antagonist of the serotonin 5-HT2C receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.

Mechanism of Action

1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine acts as an antagonist of the 5-HT2C receptor by binding to the receptor and blocking its activation by serotonin. This leads to a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are activated by the receptor. The exact mechanism by which this compound binds to the receptor is not well understood, but it is believed to involve interactions between the piperazine ring and the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various systems. In the central nervous system, this compound has been shown to decrease the activity of the 5-HT2C receptor and reduce the release of neurotransmitters such as dopamine and norepinephrine. This has been associated with changes in mood, appetite, and sleep. In the cardiovascular system, this compound has been shown to decrease blood pressure and heart rate, which may be due to its effects on the 5-HT2C receptor.

Advantages and Limitations for Lab Experiments

1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine has several advantages as a research tool, including its high potency and selectivity for the 5-HT2C receptor. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, there are also some limitations to its use. For example, this compound has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, its effects on other receptors and signaling pathways may complicate the interpretation of results.

Future Directions

There are several future directions for research on 1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine and the 5-HT2C receptor. One area of interest is the role of the receptor in the regulation of appetite and weight. This compound has been shown to decrease food intake in animal models, and there is interest in developing drugs that target the receptor for the treatment of obesity. Another area of interest is the role of the receptor in the regulation of mood and anxiety. This compound has been shown to have antidepressant and anxiolytic effects in animal models, and there is interest in developing drugs that target the receptor for the treatment of mood disorders. Finally, there is interest in understanding the molecular mechanisms by which this compound binds to the receptor and how this can be used to develop more selective and potent drugs.

Scientific Research Applications

1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine has been used extensively in scientific research as a tool for studying the role of the 5-HT2C receptor in various physiological and pathological processes. The 5-HT2C receptor is a subtype of the serotonin receptor that is involved in the regulation of mood, appetite, and sleep. This compound has been shown to be a potent antagonist of this receptor, which makes it a valuable tool for studying the role of this receptor in these processes.

properties

IUPAC Name

1-benzyl-4-[(4-fluorophenyl)methylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c19-18-8-6-17(7-9-18)15-24(22,23)21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLYLYQGBWCHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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